molecular formula C20H19N3O5 B5096905 Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5096905
M. Wt: 381.4 g/mol
InChI Key: BIJFKIAHWPDKMW-UHFFFAOYSA-N
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Description

Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the molecular formula C20H19N3O5 . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines and purines. It is characterized by the presence of a benzyl group, a nitrophenyl group, and a tetrahydropyrimidine ring.

Preparation Methods

The synthesis of Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzyl acetoacetate with urea and 3-nitrobenzaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or chromatography.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely follow similar reaction pathways with optimizations for yield and purity.

Chemical Reactions Analysis

Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its nitrophenyl and pyrimidine moieties. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to Benzyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

benzyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-13-17(19(24)28-12-14-7-4-3-5-8-14)18(21-20(25)22(13)2)15-9-6-10-16(11-15)23(26)27/h3-11,18H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJFKIAHWPDKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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